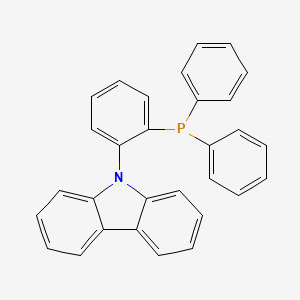![molecular formula C17H21BO3 B6160404 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol CAS No. 905971-65-5](/img/no-structure.png)
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index n20/D of 1.396 .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol' involves the conversion of 5-bromo-1-naphthol to the boronic acid derivative, followed by the Suzuki coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to obtain the desired product.", "Starting Materials": [ "5-bromo-1-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "Pd(PPh3)4", "K2CO3", "DMF", "EtOH" ], "Reaction": [ "Step 1: Conversion of 5-bromo-1-naphthol to 5-bromo-1-naphthylboronic acid using NaOH and H3BO3 in water.", "Step 2: Preparation of the Suzuki coupling reaction mixture by adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride, Pd(PPh3)4, K2CO3, and DMF in EtOH.", "Step 3: Heating the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 4: Workup of the reaction mixture by adding water and extracting the product with ethyl acetate.", "Step 5: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase." ] } | |
| 905971-65-5 | |
Formule moléculaire |
C17H21BO3 |
Poids moléculaire |
284.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



